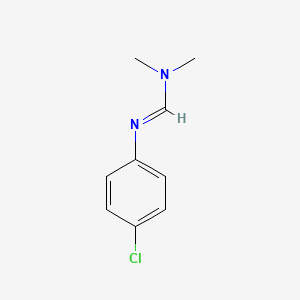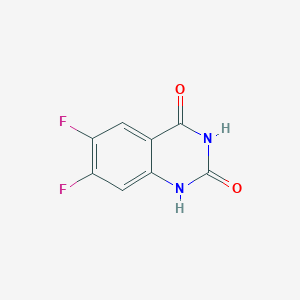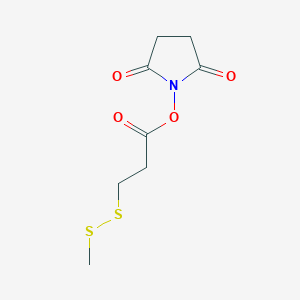
2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate is a chemical compound with the molecular formula C8H11NO4S2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group and a 3-(methyldisulfanyl)propanoate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate typically involves the reaction of N-hydroxysuccinimide (NHS) with 3-(methyldisulfanyl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate has several applications in scientific research:
Biology: Employed in the study of protein-protein interactions through crosslinking experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for releasing active thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate involves the formation and cleavage of disulfide bonds. In biological systems, the compound can undergo reduction to release free thiols, which can then interact with various molecular targets. This property is particularly useful in drug delivery, where the compound can act as a prodrug, releasing the active drug in response to the reducing environment within cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Similar in structure but contains a diazirine group instead of a disulfide group.
2,5-Dioxopyrrolidin-1-yl acrylate: Contains an acrylate group instead of a propanoate group.
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: Contains a benzonitrile group instead of a propanoate group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate is unique due to its disulfide bond, which imparts specific redox properties. This makes it particularly useful in applications requiring reversible covalent modifications, such as in the study of redox biology and drug delivery systems .
Properties
Molecular Formula |
C8H11NO4S2 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(methyldisulfanyl)propanoate |
InChI |
InChI=1S/C8H11NO4S2/c1-14-15-5-4-8(12)13-9-6(10)2-3-7(9)11/h2-5H2,1H3 |
InChI Key |
WAQXOKKWWFUNLX-UHFFFAOYSA-N |
Canonical SMILES |
CSSCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B11719254.png)

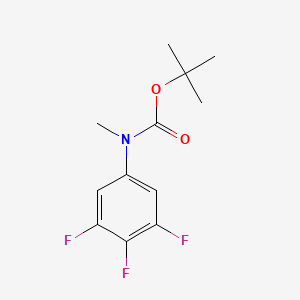
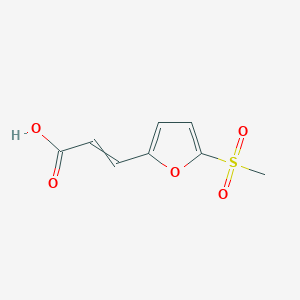
![6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11719278.png)
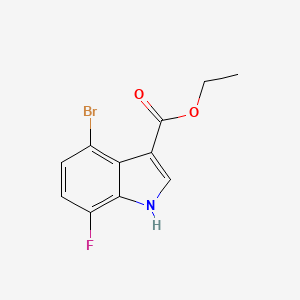

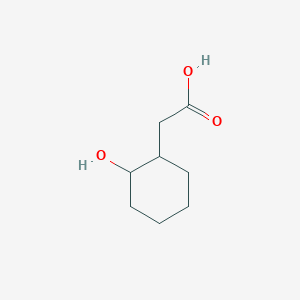
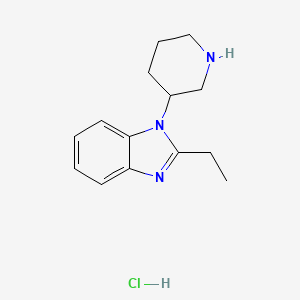
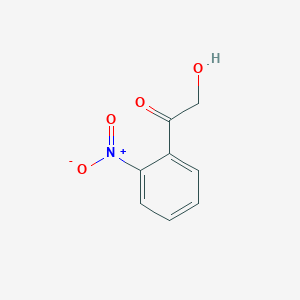
![4-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B11719334.png)
